molecular formula C8H18O B3423695 3,4-Dimethyl-2-hexanol CAS No. 31350-88-6

3,4-Dimethyl-2-hexanol

Cat. No.: B3423695
CAS No.: 31350-88-6
M. Wt: 130.23 g/mol
InChI Key: LBJWJHMCZHKLQU-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-hexanol is an organic compound with the molecular formula C8H18O It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon atom in a hexane chain, which also has two methyl groups attached to the third and fourth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethyl-2-hexanol can be synthesized through several methods. One common approach involves the hydrolysis of alkyl halides. For example, 3,4-dimethyl-2-hexyl chloride can be treated with an aqueous solution of an alkali hydroxide, such as potassium hydroxide (KOH), to yield this compound through a nucleophilic substitution mechanism .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of corresponding ketones or aldehydes. This process typically requires the use of metal catalysts, such as palladium or platinum, under high-pressure hydrogen gas conditions. The reaction is carried out in a solvent, such as ethanol or methanol, to facilitate the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-hexanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: 3,4-Dimethyl-2-hexanone.

    Reduction: 3,4-Dimethylhexane.

    Substitution: 3,4-Dimethyl-2-hexyl chloride.

Scientific Research Applications

3,4-Dimethyl-2-hexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-hexanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. Its hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions in biological systems. In enzymatic reactions, it can be oxidized or reduced, leading to the formation of different products that can further participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hexanol: Another secondary alcohol with a similar structure but without the methyl groups on the third and fourth carbon atoms.

    3-Methyl-2-pentanol: A secondary alcohol with a shorter carbon chain and a single methyl group.

    4-Methyl-2-pentanol: Similar to 3-methyl-2-pentanol but with the methyl group on the fourth carbon atom.

Uniqueness

3,4-Dimethyl-2-hexanol is unique due to the presence of two methyl groups on the hexane chain, which significantly influences its chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields .

Properties

IUPAC Name

3,4-dimethylhexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18O/c1-5-6(2)7(3)8(4)9/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJWJHMCZHKLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871299
Record name 2-hexanol, 3,4-dimethyl-
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19550-05-1
Record name 3,4-Dimethyl-2-hexanol
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Record name 3,4-Dimethyl-2-hexanol
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Record name 3,4-Dimethyl-2-hexanol
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Record name 2-hexanol, 3,4-dimethyl-
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Record name 2-Hexanol, 3,4-dimethyl-
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Record name 3,4-Dimethyl-2-hexanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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